Tos-Gly-DL-Pro-DL-Arg-pNA.HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-Gly-DL-Pro-DL-Arg-pNA.HCl involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes:
Coupling Reactions: Amino acids are sequentially added to a solid resin support. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, often using reagents like HBTU or DIC, and its subsequent reaction with the amine group of the growing peptide chain.
Deprotection Steps: After each coupling, the protecting groups on the amino acids are removed, usually with TFA (trifluoroacetic acid), to allow the next amino acid to be added.
Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the resin support using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods, such as preparative HPLC, are employed to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tos-Gly-DL-Pro-DL-Arg-pNA.HCl primarily undergoes enzymatic cleavage reactions. The compound is a substrate for serine proteases, which cleave the peptide bond between the arginine and p-nitroaniline groups.
Common Reagents and Conditions
Enzymes: Serine proteases such as thrombin, trypsin, and factor Xa.
Buffers: Typically, reactions are carried out in buffered solutions at physiological pH (around 7.4) to maintain enzyme activity.
Major Products
The major product of the enzymatic cleavage of this compound is p-nitroaniline, which is released upon hydrolysis of the peptide bond by the serine protease .
Scientific Research Applications
Tos-Gly-DL-Pro-DL-Arg-pNA.HCl is widely used in scientific research for:
Enzyme Kinetics: Studying the activity and kinetics of serine proteases.
Coagulation Research: Investigating the role of proteases in blood coagulation and fibrinolysis.
Drug Development: Screening potential inhibitors of serine proteases for therapeutic applications, particularly in anticoagulant and antithrombotic drug development
Mechanism of Action
Tos-Gly-DL-Pro-DL-Arg-pNA.HCl acts as a chromogenic substrate for serine proteases. The enzyme binds to the substrate and cleaves the peptide bond between the arginine and p-nitroaniline groups. This cleavage releases p-nitroaniline, which absorbs light at 405 nm, allowing for the quantification of enzyme activity. The molecular targets are the active sites of serine proteases, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
N-p-Tosyl-Gly-Pro-Arg-AMC: A fluorogenic substrate that releases 7-amino-4-methylcoumarin upon cleavage.
Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for similar applications.
Nα-Benzoyl-DL-arginine-4-nitroanilide hydrochloride: A chromogenic substrate for trypsin and other serine proteases
Uniqueness
Tos-Gly-DL-Pro-DL-Arg-pNA.HCl is unique in its specific design for chromogenic detection, making it highly suitable for spectrophotometric assays. Its ability to release p-nitroaniline upon cleavage provides a straightforward and sensitive method for measuring enzyme activity, distinguishing it from fluorogenic substrates that require fluorescence detection equipment .
Properties
Molecular Formula |
C26H35ClN8O7S |
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Molecular Weight |
639.1 g/mol |
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H34N8O7S.ClH/c1-17-6-12-20(13-7-17)42(40,41)30-16-23(35)33-15-3-5-22(33)25(37)32-21(4-2-14-29-26(27)28)24(36)31-18-8-10-19(11-9-18)34(38)39;/h6-13,21-22,30H,2-5,14-16H2,1H3,(H,31,36)(H,32,37)(H4,27,28,29);1H |
InChI Key |
VJZRBVVLWLEXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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